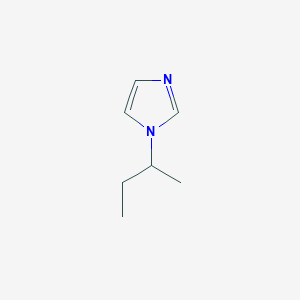

1-(butan-2-yl)-1H-imidazole

Descripción

Overview of N-Substituted Imidazole (B134444) Chemistry in Academic Research

N-substituted imidazoles represent a cornerstone in the field of heterocyclic chemistry, garnering significant interest from academic researchers for more than a century. journalijcar.org The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, can be functionalized at one of its nitrogen atoms, leading to a vast family of N-substituted derivatives. irjet.netresearchgate.net This structural modification is a key strategy in drug discovery and materials science. journalijcar.orgnih.gov

The academic pursuit of N-substituted imidazoles is largely driven by their diverse and potent biological activities. researchgate.net These compounds are integral to medicinal chemistry, with research demonstrating their potential as antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antidiabetic agents. researchgate.netmdpi.comresearchgate.net The imidazole moiety is a component of many important biological molecules, including the amino acid histidine, and its presence in synthetic compounds often confers valuable pharmacological properties. researchgate.netresearchgate.net

In organic synthesis, N-substituted imidazoles serve as versatile building blocks and intermediates for the creation of more complex molecules. journalijcar.orgsmolecule.com Researchers have developed numerous synthetic methodologies for their preparation, often involving the reaction of an imidazole salt with an appropriate alkyl or aryl halide. nih.govresearchgate.net Beyond medicine, these compounds find applications in coordination chemistry, where they act as ligands for metal catalysts, and in materials science, where they can be incorporated into polymers to enhance their properties. smolecule.comwikipedia.org The continuous exploration of N-substituted imidazoles fuels the development of novel therapeutic agents and advanced materials. researchgate.net

Academic Significance of 1-(butan-2-yl)-1H-imidazole within Heterocyclic Systems

Within the broad class of N-substituted imidazoles, this compound (CAS Number: 20075-29-0) holds specific academic interest as a model compound for studying the effects of alkyl substitution on the properties of the imidazole ring. smolecule.com It is a derivative where a secondary butyl (butan-2-yl) group is attached to a nitrogen atom of the imidazole ring. smolecule.com This substitution is not merely an addition but a modification that enhances the molecule's structural diversity and influences its reactivity and potential interactions. smolecule.com

The primary academic significance of this compound lies in its role as a synthetic building block. smolecule.com In medicinal chemistry, it can serve as a starting point or a key intermediate for the synthesis of more complex molecules with potential therapeutic value. smolecule.com The butan-2-yl group can influence the lipophilicity and steric profile of resulting compounds, which are critical parameters for biological activity. Research suggests that imidazole derivatives, in general, are investigated for their potential as antimicrobial and anticancer agents, making this compound a relevant scaffold for such explorations. smolecule.com

Furthermore, its use extends to the field of catalysis, where imidazole derivatives are known to act as ligands or catalysts. smolecule.com The specific steric and electronic properties conferred by the butan-2-yl group can modulate the performance of catalytic systems. While direct applications are limited, its value is in the fundamental research that underpins the development of new pharmaceuticals and materials. smolecule.comamericanelements.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 20075-29-0 |

| Molecular Formula | C₇H₁₂N₂ |

| Molecular Weight | 124.18 g/mol |

| IUPAC Name | This compound |

| SMILES | CCC(C)N1C=CN=C1 |

| InChI Key | GYKNBGLKLKMMJO-UHFFFAOYSA-N |

Data sourced from multiple references. smolecule.comamericanelements.comuni.lu

Table 2: Research Applications of this compound

| Field | Application |

|---|---|

| Medicinal Chemistry | Serves as a lead structure or building block for developing new drug candidates, particularly with potential antimicrobial or anticancer activities. smolecule.com |

| Organic Synthesis | Used as an intermediate for creating more complex heterocyclic compounds due to its reactive imidazole ring. smolecule.com |

| Catalysis | Investigated for its potential use as a ligand in catalytic processes, where the butan-2-yl group can influence reaction outcomes. smolecule.com |

Historical Context of Imidazole Derivative Research

The history of imidazole chemistry dates back to the mid-19th century. Although various imidazole derivatives were noted as early as the 1840s, the parent compound, imidazole, was first synthesized and characterized in 1858 by the German chemist Heinrich Debus. irjet.netmdpi.comwikipedia.org His synthesis, which involved the reaction of glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849), produced what was initially named "glyoxaline". mdpi.comwikipedia.org While this method often resulted in low yields, it remains a viable pathway for producing C-substituted imidazoles. mdpi.comwikipedia.org

The imidazole ring is a fundamental structure found in nature, notably in the essential amino acid histidine and in purines, which are components of nucleic acids. irjet.netresearchgate.net This natural prevalence spurred early and sustained interest in the chemistry and biological role of imidazole derivatives. journalijcar.org

Throughout the 20th century, research into imidazole derivatives expanded dramatically, particularly within medicinal chemistry. journalijcar.org A significant milestone in this field was the development of cimetidine, an imidazole-containing drug that revolutionized the treatment of peptic ulcers. mdpi.com This discovery highlighted the immense therapeutic potential of synthetic imidazole analogues and catalyzed further research into their pharmacological properties. mdpi.com Today, the study of imidazole derivatives is a vast and active area, continually yielding compounds with a wide array of applications, from pharmaceuticals to advanced materials. journalijcar.orgresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-butan-2-ylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-3-7(2)9-5-4-8-6-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKNBGLKLKMMJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80497232 | |

| Record name | 1-(Butan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20075-29-0 | |

| Record name | 1-(Butan-2-yl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80497232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Direct N-Alkylation Approaches of 1H-Imidazole

Direct N-alkylation of the imidazole (B134444) ring is a common and straightforward approach for the synthesis of N-substituted imidazoles. This involves the reaction of the imidazole anion or the neutral imidazole with an appropriate alkylating agent.

Classical Alkylation Reagents and Reaction Conditions

The classical synthesis of 1-(butan-2-yl)-1H-imidazole involves the direct N-alkylation of imidazole with a suitable sec-butylating agent, such as 2-bromobutane (B33332) or 2-chlorobutane. This reaction is typically performed in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. Common bases used for this purpose include alkali metal hydroxides like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), and alkali metal carbonates such as potassium carbonate (K₂CO₃). google.comgoogle.comresearchgate.net

The choice of solvent is crucial and can influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism. google.com The reaction temperature can range from room temperature to the reflux temperature of the chosen solvent, with reaction times varying from a few hours to several hours. google.comgoogle.com For instance, the alkylation can be carried out in an inert solvent at temperatures between 20°C and the reflux temperature for 1 to 10 hours. google.com Another approach involves heating the imidazole, a base, and a non-reactive aromatic solvent to a temperature range of 75°C to 115°C. google.com

Table 1: Classical N-Alkylation Conditions for Imidazoles

| Alkylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Benzyl halide | Sodium carbonate, Potassium carbonate, Triethylamine, Pyridine | DMF, DMSO | 20°C to reflux | google.com |

| Alkyl halide | Potassium hydroxide | Non-reactive aromatic solvent | 75°C to 115°C | google.com |

| 4-Fluorobenzyl bromide | Potassium carbonate | DMF | Not specified | researchgate.net |

Phase-Transfer Catalysis in N-Alkylation

Phase-transfer catalysis (PTC) offers a green and efficient alternative for the N-alkylation of imidazoles. researchgate.net This method is particularly useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or a crown ether, facilitates the transfer of the imidazolide (B1226674) anion from the aqueous or solid phase to the organic phase, where it reacts with the alkylating agent. researchgate.netresearchgate.netresearchgate.net

In the synthesis of this compound, a solid-liquid PTC system can be employed. This involves using a solid base like potassium carbonate with a catalyst such as TBAB in a solvent like acetonitrile (B52724) at room temperature. researchgate.netresearchgate.net This method often leads to high regioselectivity and excellent yields under mild conditions. researchgate.net The use of polyethylene (B3416737) glycols (PEGs) or their monoethers as phase-transfer catalysts has also been reported for the N-alkylation of imidazoles, offering a safer alternative to crown ethers and tetraalkylammonium salts. sioc-journal.cn

The mechanism in a base-catalyzed PTC reaction involves the deprotonation of the organic reactant at the interface by the base (e.g., OH⁻), forming an anion. The phase-transfer catalyst then transports this anion into the organic phase for the reaction to proceed. operachem.com

Table 2: Phase-Transfer Catalysis in N-Alkylation of Imidazoles

| Alkylating Agent | Base | Catalyst | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Benzyl/butyl halides | Potassium carbonate | Tetrabutylammonium bromide (TBAB) | Acetonitrile | Room Temperature | researchgate.net |

| Alkyl halides | Potassium carbonate | Bis-piperidinium compounds | Not specified | Not specified | researchgate.net |

| n-Bromoalkane | Potassium hydroxide | Tetrabutylammonium iodide (TBAI) | Benzene | Not specified | researchgate.net |

Microwave-Assisted and Sonochemical Synthesis Methods

To enhance reaction rates and often improve yields, alternative energy sources like microwave irradiation and ultrasound have been applied to the N-alkylation of imidazoles.

Microwave-assisted synthesis provides rapid and uniform heating, which can significantly reduce reaction times from hours to minutes. nih.govclockss.orgmdpi.com For instance, a microwave-assisted, one-pot, two-step protocol has been developed for constructing disubstituted 2-amino-1H-imidazoles. nih.gov While specific examples for this compound are not prevalent, the general methodology is applicable. For example, the microwave-assisted synthesis of 1H-benzo[d]imidazole derivatives has been achieved with high yields in short reaction times. clockss.org

Sonochemistry , the application of ultrasound to chemical reactions, can also promote N-alkylation. Ultrasound works by acoustic cavitation, which enhances mass transfer and can increase reaction rates, particularly in heterogeneous systems. rsc.orgresearchgate.netnih.gov Ultrasound-promoted N-alkylation of imidazole with 1-bromobutane (B133212) has been reported, using solid-base catalysts like alkali-metal doped carbons, achieving high yields in a solvent-free procedure. rsc.orgresearchgate.net This "green" approach highlights the potential for environmentally friendly synthesis. rsc.org

Table 3: Alternative Energy Methods for Imidazole Synthesis

| Method | Key Features | Compound Type | Reference |

|---|---|---|---|

| Microwave-Assisted | Rapid heating, reduced reaction times | Substituted 2-amino-1H-imidazoles | nih.gov |

| Microwave-Assisted | High yields, short reaction times | 1H-Benzo[d]imidazoles | clockss.org |

| Sonochemistry | Enhanced reaction rates, solvent-free | N-substituted imidazoles | rsc.orgresearchgate.net |

Mechanistic Investigations of N-Alkylation Pathways

The N-alkylation of imidazole, which possesses two potentially reactive nitrogen atoms, can lead to regioisomers if the imidazole ring is unsymmetrically substituted. However, for the parent 1H-imidazole, alkylation at either nitrogen results in the same product. The mechanism of N-alkylation is generally considered to be a bimolecular nucleophilic substitution (SN2) reaction.

The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by several factors, including steric and electronic effects of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions. otago.ac.nz Steric hindrance plays a significant role; larger substituents on the imidazole ring or a bulky incoming electrophile will favor alkylation at the less-hindered nitrogen atom. otago.ac.nz

Theoretical studies, such as those using Density Functional Theory (DFT), can provide insights into the reaction mechanism and regioselectivity. nih.gov For instance, calculations can help predict the most likely site of alkylation by evaluating the electronic properties of the nitrogen atoms. While not specifically detailed for this compound, such studies on related systems show that factors like chelation can be a driving force for regioselectivity. nih.gov The development of methods for regioselective N-alkylation is crucial for synthesizing complex imidazole derivatives. nih.gov

Cyclization Strategies for Imidazole Ring Formation with N-Butan-2-yl Precursors

An alternative to direct alkylation is the construction of the imidazole ring from acyclic precursors, where the N-butan-2-yl group is introduced via one of the starting materials.

Glyoxal-Based Condensation Reactions

The Debus-Radziszewski imidazole synthesis is a classic multi-component reaction that can be adapted to produce N-substituted imidazoles. wikipedia.orgmdpi.com The general reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.orgresearchgate.net

To synthesize this compound using this method, one equivalent of ammonia can be replaced with sec-butylamine (B1681703). wikipedia.org In this modified Radziszewski reaction, glyoxal (B1671930), an aldehyde (such as formaldehyde), and sec-butylamine would condense to form the desired this compound. This reaction is typically carried out at temperatures ranging from 40°C to 100°C. google.com The synthesis of imidazole itself was first achieved by reacting glyoxal and formaldehyde (B43269) in ammonia. researchgate.net This approach has been used to create a variety of N-substituted imidazoles and is even used commercially. wikipedia.org

Table 4: Debus-Radziszewski Imidazole Synthesis

| Dicarbonyl | Aldehyde | Amine Source | Product Type | Reference |

|---|---|---|---|---|

| 1,2-dicarbonyl | Aldehyde | Ammonia | Imidazole | wikipedia.org |

| Glyoxal | Formaldehyde | Ammonia | Imidazole | researchgate.net |

| 1,2-dicarbonyl | Aldehyde | Primary amine | N-substituted imidazole | wikipedia.org |

α-Halo Ketone and Aldehyde Condensations

A foundational method for imidazole synthesis involves the condensation of an α-halo ketone with an amidine. wjpsonline.comjetir.org In this approach, the amidine provides the N-C-N fragment of the imidazole ring. To synthesize a 1-substituted imidazole such as this compound, a variation of the classic Radiszewski synthesis can be employed. This typically involves the reaction of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde (e.g., formaldehyde), and a primary amine, which in this case would be butan-2-amine, along with an ammonia source. wjpsonline.com

Another related strategy involves the reaction of α-hydroxyketones (acyloins) with amidines. wjpsonline.com The synthesis of 2-mercaptoimidazoles from α-amino ketones and potassium thiocyanate, followed by oxidative desulfurization, also represents a viable, though more indirect, route to the core imidazole structure. jetir.orgderpharmachemica.com

Multi-Component Reactions (MCRs) for Imidazole Ring Synthesis

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to constructing complex molecules like substituted imidazoles in a single step from three or more starting materials. isca.meresearchgate.net These one-pot syntheses are valued for their operational simplicity and ability to rapidly generate molecular diversity. isca.me

The most common MCR for imidazole synthesis involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, a primary amine, and ammonium acetate (B1210297) as the ammonia source. By using butan-2-amine as the primary amine component in a four-component reaction with glyoxal, formaldehyde, and ammonium acetate, this compound could theoretically be synthesized. A wide array of catalysts has been developed to promote these reactions under mild conditions, enhancing yields and simplifying purification. isca.meresearchgate.net

Table 1: Catalysts and Conditions for Multi-Component Imidazole Synthesis

| Catalyst | Key Reactants | Solvent/Conditions | Reference |

|---|---|---|---|

| p-Toluene Sulfonic Acid (PTSA) | Benzil, Aldehyde, Ammonium Acetate, Aniline | Ethanol, 80 °C | isca.meresearchgate.net |

| Urea/Hydrogen Peroxide (UHP) | Benzil/Benzoin, Aldehydes, Ammonium Acetate | Refluxing Ethanol | jcchems.com |

| Fruit Juice (e.g., Citrus limon L.) | Aldehyde, Benzil, Ammonium Acetate | Solvent-free, Room Temp. | researchgate.net |

| Erbium Triflate | α-Azido Chalcones, Aldehydes, Anilines | Not specified | organic-chemistry.org |

| FeCl₃/I₂ | Amidines, Chalcones | Aerobic, Mild Conditions | organic-chemistry.org |

Palladium-Catalyzed Cyclization Approaches

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed reactions for the construction of heterocyclic rings. These methods provide novel pathways to substituted imidazoles, often with high regioselectivity and functional group tolerance. acs.orgnih.gov

One such approach involves a palladium-catalyzed decarboxylative addition and cyclization sequence using readily available carboxylic acids and aliphatic nitriles. acs.orgnih.govacs.org This one-pot method allows for the rapid assembly of multiply substituted imidazoles. Another innovative strategy is a tandem catalytic cycle where aryl halides, imines, and carbon monoxide are combined to generate 1,3-dipolar intermediates that undergo spontaneous cycloaddition to form the imidazole ring. rsc.org While often employed for aryl-substituted imidazoles, these advanced methodologies highlight the potential for transition-metal catalysis in constructing the this compound framework, particularly for creating more complex derivatives.

Functionalization and Derivatization from Precursor Imidazole Rings

Once the this compound core is synthesized, its imidazole ring can be further modified to introduce new functional groups. The sec-butyl group at the N-1 position influences the regioselectivity of these transformations.

Electrophilic Aromatic Substitution (EAS) on the Imidazole Ring

The imidazole ring is an electron-rich heterocycle, but it is generally deactivated towards electrophilic aromatic substitution. This is because the basic nitrogen atoms can be protonated or coordinate with Lewis acid catalysts, which are often required for reactions like nitration or Friedel-Crafts acylation. When substitution does occur, it typically proceeds at the C4 or C5 positions. The N-1 sec-butyl group, being a mild electron-donating group, would slightly activate the ring towards substitution compared to an unsubstituted imidazole.

C-H Activation Strategies for Selective Functionalization

Direct C-H activation has become a powerful tool for the selective functionalization of heterocycles, bypassing the need for pre-functionalized starting materials like halo-imidazoles. rsc.org This methodology uses a transition metal catalyst (commonly palladium, rhodium, or iridium) to selectively cleave a specific C-H bond and replace it with a new substituent. For 1-substituted imidazoles, C-H activation can be directed to the C2 or C5 positions, allowing for the direct introduction of aryl, alkyl, or other functional groups with high precision. This approach is highly valued for its efficiency and for reducing the number of synthetic steps required to build complex molecules. organic-chemistry.orgrsc.org

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

A robust and widely used strategy for functionalizing the imidazole ring involves initial halogenation followed by a transition metal-catalyzed cross-coupling reaction. The imidazole ring can be brominated or iodinated at specific positions, most commonly C2, C4, or C5. For instance, the bromination of 2-alkylimidazoles is a well-established procedure. tandfonline.com A product named 2,5-dibromo-1-(sec-butyl)-1H-imidazole is commercially available, indicating that direct halogenation of the parent compound is feasible.

Once the halo-imidazole is obtained, the carbon-halogen bond serves as a synthetic handle for introducing a vast array of substituents via cross-coupling reactions. These reactions, particularly those catalyzed by palladium, are fundamental in modern organic synthesis.

Table 2: Common Cross-Coupling Reactions for Functionalizing Halo-Imidazoles

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

|---|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Boronic Acid/Ester) | C-C (Aryl, Vinyl) | Pd(PPh₃)₄, Pd(OAc)₂ |

| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) | Pd/Cu Co-catalyst |

| Heck Coupling | Alkene | C-C (Alkenyl) | Pd(OAc)₂ |

| Buchwald-Hartwig Amination | Amine | C-N | Palladium with specific phosphine (B1218219) ligands |

| Stille Coupling | Organotin Reagent | C-C (Aryl, Vinyl, Alkyl) | Pd(PPh₃)₄ |

This two-step sequence of halogenation and cross-coupling provides a modular and highly versatile route to a wide range of C2, C4, and C5-functionalized this compound derivatives.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound hinges on the introduction of the chiral butan-2-yl group onto the imidazole ring without racemization. As there are no direct, single-step asymmetric methods reported for this specific transformation, the most viable strategies involve the use of a chiral starting material. The two primary approaches are the N-alkylation of imidazole with a pre-synthesized enantiopure butan-2-yl derivative or the construction of the imidazole ring from a chiral amine. The former is generally more practical and common.

A plausible and effective synthetic route involves a two-step process: first, the stereoselective synthesis of a chiral precursor, such as (R)- or (S)-butan-2-ol or a derivative thereof, followed by its coupling with imidazole.

Step 1: Stereoselective Synthesis of a Chiral Butan-2-yl Precursor

The critical component for this synthesis is an enantiomerically enriched form of a butan-2-yl derivative. One of the most efficient ways to achieve this is through the asymmetric reduction of butan-2-one to the corresponding chiral alcohol, (R)- or (S)-butan-2-ol. Biocatalysis, employing enzymes such as alcohol dehydrogenases, offers high enantioselectivity under mild conditions.

Alternatively, chiral amines can be synthesized directly. For instance, native amine dehydrogenases (nat-AmDHs) can catalyze the (S)-stereoselective reductive amination of butan-2-one to yield (S)-butan-2-amine with high enantiomeric excess. researchgate.net Another enzymatic approach is the resolution of racemic 2-aminobutane using an omega-amino acid transaminase, which selectively converts one enantiomer into methyl ethyl ketone, leaving the other enantiomer in high purity. google.com

A classical chemical approach involves starting from a chiral pool material like (R)-butane-1,2-diol. This diol can be selectively protected, and the remaining hydroxyl group converted into a good leaving group (e.g., a mesylate). Subsequent displacement with an azide (B81097) anion proceeds with an inversion of configuration (an SN2 reaction), followed by reduction of the azide to the amine. This sequence effectively transforms (R)-butane-1,2-diol into (S)-butan-2-amine. acgpubs.org

Step 2: N-Alkylation of Imidazole

With the chiral precursor in hand, the final step is the N-alkylation of imidazole. To minimize the risk of racemization, particularly when using a secondary carbon center, the choice of reaction is crucial.

The Mitsunobu reaction stands out as a highly effective method for this purpose. acs.orgresearchgate.netmdpi.com This reaction allows for the coupling of an alcohol with an acidic N-H group, such as that in imidazole, under mild, neutral conditions. It proceeds with a clean inversion of stereochemistry at the alcohol's chiral center. Therefore, to obtain (S)-1-(butan-2-yl)-1H-imidazole, one would start with (R)-butan-2-ol. The reaction is typically carried out using a phosphine, like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.comresearchgate.net

An alternative is the direct N-alkylation of the imidazole anion with a chiral electrophile. This would involve deprotonating imidazole with a suitable base (e.g., sodium hydride) to form imidazolide, which then acts as a nucleophile. The electrophile would be a chiral butan-2-yl derivative with a good leaving group, such as (R)- or (S)-2-bromobutane or a tosylate/mesylate derivative of butan-2-ol. While direct, this SN2 reaction can be complicated by a competing elimination (E2) reaction, which would form butene isomers, thereby reducing the yield. The choice of a non-hindered base, solvent, and a good leaving group is critical to favor substitution over elimination. thieme-connect.com

The table below outlines a proposed stereoselective synthesis using the Mitsunobu reaction, which is often preferred for its high stereochemical fidelity with secondary alcohols.

Interactive Data Table: Proposed Stereoselective Synthesis via Mitsunobu Reaction

| Step | Reaction | Reactants | Reagents & Conditions | Product | Key Findings/Rationale |

| 1 | Asymmetric Reduction | Butan-2-one | (R)- or (S)-selective alcohol dehydrogenase, NADPH (cofactor), Buffer (e.g., phosphate (B84403) buffer, pH 7) | (S)- or (R)-Butan-2-ol | Biocatalytic reduction provides high enantiomeric excess (>99% ee) under environmentally benign conditions. The choice of enzyme dictates the stereochemical outcome. |

| 2 | Mitsunobu N-Alkylation | Imidazole, (R)-Butan-2-ol | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD), Anhydrous THF, Room Temperature | (S)-1-(butan-2-yl)-1H-imidazole | The Mitsunobu reaction proceeds with complete inversion of stereochemistry at the secondary alcohol center. This ensures the transfer of chirality from the alcohol to the final product. Using (R)-butan-2-ol yields the (S)-product. acs.orgmdpi.com |

Q & A

Q. Basic Research Focus

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., imidazole ring protons at δ 7.2–7.8 ppm) and coupling constants .

- X-ray crystallography : SHELX software refines crystal structures, resolving ambiguities in stereochemistry. For example, SHELXL handles high-resolution or twinned data for small molecules .

- HRMS : Confirms molecular weight and fragmentation patterns .

What computational approaches predict the electronic properties and reactivity of this compound analogs?

Advanced Research Focus

Density Functional Theory (DFT) using B3LYP/6-31G* calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution. These predict sites for electrophilic/nucleophilic attack and correlate with experimental reactivity . For docking studies, AutoDock Vina or Schrödinger Suite assesses binding affinities to biological targets (e.g., EGFR or GLP1 receptor) .

How can QSAR models like CoMSIA optimize antiepileptic activity in imidazole derivatives?

Q. Advanced Research Focus

- Training/Test Sets : Partition 44 derivatives into 34:10 ratios for model validation .

- Descriptors : Steric, electrostatic, and hydrophobic fields in CoMSIA identify critical substituents (e.g., electron-withdrawing groups at the 4-position enhance activity).

- Validation : Use q² (cross-validated R²) and r² (conventional R²) to ensure robustness. Outliers require re-evaluation of synthetic routes or assay conditions .

What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Q. Advanced Research Focus

- Re-evaluate Assay Conditions : Check for false positives/negatives in MES tests or cytotoxicity assays .

- Conformational Analysis : MD simulations (e.g., GROMACS) assess ligand flexibility in solution vs. rigid docking poses.

- Experimental Validation : Synthesize top-ranked computational hits and retest. For example, discrepancies in logP calculations may arise from unaccounted solvation effects .

How do reaction conditions influence regioselectivity in Pd-catalyzed C–H functionalization of this compound?

Q. Advanced Research Focus

- Catalyst-Ligand Systems : Pd(OAc)₂ with phosphine ligands (e.g., XPhos) directs coupling to meta or para positions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for aryl-aryl coupling.

- Additives : Silver salts (Ag₂CO₃) enhance oxidative addition efficiency in C–H activation .

What are the challenges in crystallizing this compound derivatives, and how are they addressed?

Q. Advanced Research Focus

- Twinned Crystals : SHELXL refines twinned data using HKLF5 format .

- Disorder : Low-temperature (100 K) data collection reduces thermal motion artifacts.

- Polymorphism : Screen solvents (e.g., EtOH vs. hexane) to isolate stable polymorphs .

How are molecular dynamics (MD) simulations applied to study imidazole-protein interactions?

Q. Advanced Research Focus

- Force Fields : AMBER or CHARMM parameterize imidazole derivatives for stability in aqueous or lipid bilayers.

- Binding Free Energy : MM-PBSA/GBSA calculates ΔGbinding, identifying key residues (e.g., hydrogen bonds with His159 in EGFR) .

- Trajectory Analysis : Visualize ligand-induced conformational changes (e.g., loop movement in kinase domains) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.